N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a heterocyclic sulfanyl acetamide derivative characterized by a thieno[3,2-d]pyrimidin-4-one core substituted with a 2-methylphenyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 5-methyl-1,2-oxazol-3-yl group.
Synthetic routes for analogous compounds (e.g., sulfanyl acetamides) often involve multi-step protocols, including:
- Nucleophilic substitution: Reacting thiol-containing intermediates with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
- Heterocyclic condensation: Formation of the thienopyrimidine ring via cyclization reactions, as seen in related thieno[3,2-d]pyrimidin-4-one syntheses .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-11-5-3-4-6-14(11)23-18(25)17-13(7-8-27-17)20-19(23)28-10-16(24)21-15-9-12(2)26-22-15/h3-9H,10H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCFBOXBVQFKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and molecular interactions.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C21H18N4O3S
- CAS Number : 556006-54-3
- Molecular Weight : 394.46 g/mol
These properties suggest that the compound may exhibit significant interactions with biological targets due to its complex structure.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound possess notable antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : The compound was tested against various bacterial strains, showing significant inhibitory effects. For example, derivatives of thiazolo[4,5-b]pyridine exhibited minimum inhibitory concentrations (MIC) as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
- Antifungal Activity : Compounds structurally related to this acetamide have shown antifungal activity against Candida species and selective action against Gram-positive bacteria such as Micrococcus luteus. The growth inhibition zones were significantly larger compared to control samples .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on human cell lines (e.g., HaCat and Balb/c 3T3) revealed promising results for derivatives of the compound. The results indicated that these compounds could potentially be developed into therapeutic agents with acceptable safety profiles .
The biological activity of this compound can be attributed to its ability to interact with key molecular targets:
- Binding Affinity : Molecular docking studies have shown that the compound forms strong interactions with important residues in target proteins such as DNA gyrase and MurD. These interactions include hydrogen bonds and pi-stacking interactions that stabilize the binding .
- Structure-Based Drug Design : The compound's structure allows it to fit well into the active sites of its targets, which is crucial for its inhibitory effects on bacterial growth. Computational studies suggest that the binding energies are comparable to established antibiotics like ciprofloxacin .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O3S |
| CAS Number | 556006-54-3 |
| Molecular Weight | 394.46 g/mol |
| Antimicrobial Activity (MIC) | 0.21 μM against Pseudomonas aeruginosa and Escherichia coli |
| Cytotoxicity | Promising results in MTT assay |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Structural Variations and Activity: The thienopyrimidine core in the target compound is distinct from the benzothieno-triazolo-pyrimidine system in compound 10a . The latter’s fused triazole ring may enhance binding to ATP pockets in kinases, whereas the target compound’s simpler thienopyrimidine core may favor solubility and metabolic stability. The 5-methyloxazol-3-yl group is a common pharmacophore in antimicrobial agents (e.g., sulfamethoxazole derivatives), suggesting the target compound could share similar mechanisms, such as dihydropteroate synthase inhibition .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for N-substituted sulfanyl acetamides, where thiol-containing heterocycles (e.g., thienopyrimidinones) react with chloroacetamides under mild basic conditions . In contrast, benzothieno-triazolo-pyrimidine derivatives require additional cyclization steps, increasing synthetic complexity .
Biological Data Gaps: While anti-exudative activity (e.g., edema reduction) has been reported for sulfanyl acetamides like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (10 mg/kg dose) , explicit data for the target compound remains unreported.
Structure-Activity Relationship (SAR) Insights:
- Sulfanyl Linker: The -S- bridge between the thienopyrimidine and acetamide groups is critical for maintaining conformational flexibility, which is crucial for target engagement in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
